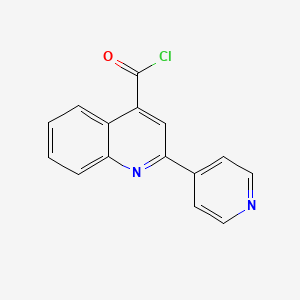

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Descripción general

Descripción

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a versatile chemical compound with the molecular formula C₁₅H₁₀Cl₂N₂O.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 2-pyridin-4-ylquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

- Dissolve 2-pyridin-4-ylquinoline-4-carboxylic acid in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.

- Reflux the reaction mixture for several hours until the evolution of gas ceases.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-pyridin-4-ylquinoline-4-carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols; typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under mild conditions.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions; typically performed at room temperature.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF; typically performed under inert atmosphere.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

2-Pyridin-4-ylquinoline-4-carboxylic acid: Formed from hydrolysis.

2-Pyridin-4-ylquinoline-4-carboxaldehyde: Formed from reduction.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 305.2 g/mol. Its structure includes a quinoline moiety fused with a pyridine ring, and it features a carbonyl chloride functional group that enhances its reactivity in chemical reactions.

Medicinal Chemistry

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride serves as an important intermediate in the development of pharmaceutical compounds. Its derivatives have been explored for:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potential as anticancer agents, particularly targeting epidermal growth factor receptors (EGFR) .

- Antimicrobial Properties : Compounds related to this structure have shown significant antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, indicating potential applications in treating inflammatory diseases .

Organic Synthesis

The compound is utilized as a precursor in synthesizing various bioactive molecules, allowing for the exploration of new chemical entities with therapeutic potential. The versatility of its carbonyl chloride group enables the formation of diverse derivatives through nucleophilic acyl substitution reactions.

Research has shown that this compound interacts with specific biological targets, including enzymes and receptors involved in disease pathways. Interaction studies often focus on:

- Binding Affinity : Evaluating how well the compound binds to target proteins, which is crucial for understanding its mechanism of action.

- Biochemical Assays : These are conducted to assess the efficacy of the compound's interactions and its potential therapeutic effects.

Several studies have documented the applications and effects of derivatives derived from this compound:

- Anticancer Studies : Research published in pharmacological journals highlights the effectiveness of certain derivatives in inhibiting cancer cell proliferation by targeting EGFR pathways .

- Antimicrobial Efficacy : Laboratory studies have demonstrated that some synthesized derivatives possess significant antibacterial properties against resistant strains .

- Inflammation Models : Experimental models have shown that specific compounds derived from this scaffold can reduce inflammation markers, suggesting their potential use in anti-inflammatory therapies .

Mecanismo De Acción

The mechanism of action of 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups. For example, amide derivatives may interact with enzymes or receptors, influencing biological processes.

Comparación Con Compuestos Similares

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride can be compared with similar compounds such as:

2-Pyridin-4-ylquinoline-4-carboxylic acid: The parent compound, which lacks the chloride and hydrochloride groups.

2-Pyridin-4-ylquinoline-4-carboxaldehyde: A reduced form of the compound.

2-Pyridin-4-ylquinoline-4-carboxamide: An amide derivative formed from the reaction with amines.

Actividad Biológica

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClN₂O, with a molecular weight of approximately 250.67 g/mol. The compound features a quinoline core substituted with a pyridine ring and a carbonyl chloride group, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access. This inhibition is crucial for therapeutic applications against various diseases, particularly in cancer treatment.

2. Protein Interaction:

It alters protein conformation and function through interactions with target proteins, impacting cellular signaling pathways. This interaction can lead to modulation of cell proliferation and apoptosis .

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

1. Anticancer Activity:

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against breast cancer cells, indicating its potential as an anticancer agent .

2. Enzyme Modulation:

The compound has been observed to modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism. This modulation can enhance the efficacy of co-administered drugs or reduce toxicity by altering metabolic pathways .

Case Studies

Several case studies illustrate the biological activity of this compound:

Case Study 1: Antiproliferative Effects on Cancer Cells

In a study involving MCF7 breast cancer cells, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase and induced apoptosis. The study reported an IC50 value of approximately 0.5 μM, demonstrating potent anticancer activity compared to control treatments .

Case Study 2: Enzyme Inhibition Profile

Another study assessed the inhibitory effects of the compound on various enzymes involved in drug metabolism. The results indicated that it effectively inhibited CYP1A1 and CYP2C9 enzymes, leading to altered pharmacokinetics for co-administered drugs .

Table 1: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF7 | 0.5 | Cell cycle arrest and apoptosis |

| Enzyme inhibition | CYP1A1 | 0.15 | Competitive inhibition |

| Enzyme inhibition | CYP2C9 | 0.20 | Competitive inhibition |

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | C₁₃H₉ClN₂O | Enhanced solubility and bioavailability |

| 8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride | C₁₄H₉ClN₂O | Notable enzyme inhibition properties |

Propiedades

IUPAC Name |

2-pyridin-4-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAJAUQPPHHLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.